molecular formula C7H8O5 B014608 3-Dehydroshikimate CAS No. 2922-42-1

3-Dehydroshikimate

Cat. No. B014608
CAS RN: 2922-42-1
M. Wt: 172.13 g/mol
InChI Key: SLWWJZMPHJJOPH-PHDIDXHHSA-N
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Description

Synthesis Analysis

Microbial synthesis of 3-dehydroshikimic acid has been extensively studied, highlighting the compound's importance as a hydroaromatic precursor for a range of chemicals. For instance, the synthesis of 3-dehydroshikimic acid from different carbon sources, including d-xylose, l-arabinose, and d-glucose, has been analyzed to determine the most efficient substrate for microbial production (Li & Frost, 1999).

Molecular Structure Analysis

The enzymatic conversion of 3-dehydroquinate to 3-dehydroshikimate involves stereochemical transformations that have been elucidated through studies on 3-dehydroquinate dehydratase and 3-dehydroquinate synthetase, providing insights into the molecular structure and reaction mechanisms involved (Turner, Smith, & Haslam, 1975).

Chemical Reactions and Properties

The conversion of 3-dehydroshikimic acid to gallic acid through Cu(2+)-mediated oxidation illustrates the chemical reactivity and potential applications of 3-dehydroshikimate in synthetic chemistry. This process highlights the compound's role as a precursor in the synthesis of valuable aromatic compounds (Kambourakis & Frost, 2000).

Physical Properties Analysis

Detailed studies on the physical properties of 3-dehydroshikimate, including its solubility, stability, and reaction kinetics under various conditions, are crucial for optimizing its production and application in chemical synthesis. However, specific studies focused solely on these aspects are less common and often integrated into broader research on its synthesis and applications.

Chemical Properties Analysis

The chemical properties of 3-dehydroshikimate, such as its reactivity towards different reagents, stability under various chemical conditions, and its role as an intermediate in multiple biochemical pathways, have been explored in studies focusing on the enzymatic preparation and utilization of this compound in metabolic pathways (Adachi et al., 2006).

Scientific Research Applications

  • Enzymatic Processing : DHS is a crucial intermediate in enzymatic processes. For instance, membrane-bound 3-dehydroshikimate dehydratase catalyzes the conversion of DHS to protocatechuate (PCA) in certain bacteria (Shinagawa et al., 2010).

  • Biocatalytic Conversion : It serves as a hydroaromatic intermediate in converting glucose to aromatic bioproducts and industrial chemicals (Li et al., 1999).

  • Microbial Synthesis : Efficient microbial synthesis of DHS from various sugars like glucose, xylose, and arabinose can be utilized for producing value-added chemicals from corn fiber (Li & Frost, 1999).

  • Pathway Intermediary : It plays an important role in living systems as a key intermediate in the shikimate pathway, which is fundamental to the biosynthesis of various aromatic compounds (Haslam, 1974).

  • Chemical Conversions : DHS can be chemically converted to compounds like sialic acid (-)-KDN and its epimers, demonstrating its utility in synthetic chemistry (Banwell et al., 2004).

  • Reactions with Amines : It reacts with primary amines to yield derivatives like 3-alkylamino 4-hydroxybenzoate, showing its versatility in organic synthesis (Baltas et al., 1993).

  • Genetic Encoding : The enzyme 3-dehydroshikimate dehydratase, which acts on DHS, is encoded in specific genes like the qa-4 gene in certain fungi, illustrating its role in genetic regulation of metabolic pathways (Strøman et al., 1978).

  • Antiviral Drug Synthesis : Its production has been improved in certain strains of bacteria, highlighting its importance in synthesizing compounds like the antiviral drug oseltamivir (Nakamura et al., 2021).

Future Directions

Recent research has focused on the development of a synthetic 3-Dehydroshikimate biosensor in Escherichia coli for metabolite monitoring and genetic screening . Another study reported that the expression of a 3-dehydroshikimate dehydratase reduces lignin content and improves biomass saccharification efficiency . These studies suggest that 3-Dehydroshikimate and its related pathways could be potential targets for genetic engineering and industrial applications .

properties

IUPAC Name

(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWJZMPHJJOPH-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)C=C1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030506
Record name (-)-3-Dehydroshikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dehydroshikimate

CAS RN

2922-42-1
Record name (-)-3-Dehydroshikimic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2922-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-3-Dehydroshikimic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Dehydroshikimic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,050
Citations
DT Fox, K Hotta, CY Kim, AT Koppisch - Biochemistry, 2008 - ACS Publications
… We are the first to report the function and enzyme characterization of the final gene product from the asbABCDEF operon, AsbF, and identify the protein as a (−)-3-dehydroshikimate …
Number of citations: 56 0-pubs-acs-org.brum.beds.ac.uk
A Eudes, N Sathitsuksanoh, EEK Baidoo… - Plant biotechnology …, 2015 - Wiley Online Library
… In this study, we report that expression of a 3-dehydroshikimate dehydratase (QsuB from … QsuB was targeted to the plastids to convert 3-dehydroshikimate – an intermediate of the …
L Li, R Tu, G Song, J Cheng, W Chen, L Li… - ACS Synthetic …, 2019 - ACS Publications
… The strategy was applied to identify the sensing module cusR that responds positively to the metabolite 3-dehydroshikimate (DHS) and proved it was effective to narrow down the …
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
K Huang, M Li, Y Liu, M Zhu, G Zhao, Y Zhou… - Frontiers in Plant …, 2019 - frontiersin.org
… It is well known that 3-dehydroquinate dehydratase/shikimate dehydrogenase (DQD/SDH) is a key enzyme for catalyzing the conversion of 3-dehydroshikimate (3-DHS) to shikimate (SA…
Number of citations: 20 www.frontiersin.org
S Nishikura-Imamura, M Matsutani… - Applied microbiology …, 2014 - Springer
… Shikimate and 3-dehydroshikimate are useful chemical intermediates … 3-dehydroshikimate by an engineered Gluconobacter oxydans strain. Even under pH control, 3-dehydroshikimate …
OE Örn, S Sacchetto, EWJ van Niel… - … in Bioengineering and …, 2021 - frontiersin.org
… This report presents a study on PCA production through dehydration of 3-dehydroshikimate using recombinant Pseudomonas putida DSD in an E. coli strain engineered for …
Number of citations: 9 www.frontiersin.org
Z Hao, S Yogiswara, T Wei… - BMC plant …, 2021 - bmcplantbiol.biomedcentral.com
… Here, we describe the successful expression of the bacterial 3-dehydroshikimate dehydratase QsuB gene under the control of pShOMT in switchgrass. We show that the resulting plants …
P Strøman, WR Reinert, NH Giles - Journal of Biological Chemistry, 1978 - Elsevier
… 3-Dehydroshikimate dehydratase catalyzes the third reaction in … of this gene cluster, 3-dehydroshikimate dehydratase has been … 3-Dehydroshikimate dehydratase is a monomer with a …
MJ Turner, BW Smith, E Haslam - Journal of the Chemical Society …, 1975 - pubs.rsc.org
… HANSON and ROSE were the first to study the enzymecatalysed conversion of 3-dehydroshikimate (9) into 3-dehydroquinate (S), and showed that this reaction follows an unusual …
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
O Adachi, Y Ano, H Toyama… - Bioscience, biotechnology …, 2006 - Taylor & Francis
A method for enzymatic preparation of 3-dehydroquinate and 3-dehydroshikimate in the shikimate pathway was established by controlling the enzyme activity of 3-dehydroquinate …

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